![molecular formula C6H5F3N2O2 B2619415 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid CAS No. 942853-22-7](/img/structure/B2619415.png)
1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid
Overview
Description
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acid is an organic compound characterized by the presence of a trifluoroethyl group attached to a pyrazole ring. This compound is of significant interest due to its unique chemical properties imparted by the trifluoroethyl group, which enhances its stability and reactivity. The presence of fluorine atoms often imparts beneficial properties such as increased metabolic stability and lipophilicity, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of pyrazole derivatives with trifluoroethylating agents. One common method includes the use of trifluoroethyl iodide in the presence of a base to introduce the trifluoroethyl group onto the pyrazole ring. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. These methods ensure consistent quality and efficiency, making the compound readily available for various applications .
Chemical Reactions Analysis
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s stability and reactivity make it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acid can be compared with other fluorinated compounds, such as:
2,2,2-Trifluoroethanol: Known for its use as a solvent and in biochemical experiments.
Trifluoromethylated compounds: Widely used in medicinal chemistry for their enhanced metabolic stability and biological activity.
The uniqueness of this compound lies in its specific structure, which combines the properties of the pyrazole ring and the trifluoroethyl group, making it a versatile and valuable compound in various fields .
Biological Activity
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acid (CAS Number: 942853-22-7) is a fluorinated pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This compound exhibits a molecular formula of CHFNO and a molecular weight of 194.11 g/mol. Its unique trifluoroethyl group contributes to its biological properties through enhanced lipophilicity and metabolic stability.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of various pyrazole derivatives, including this compound. For example, compounds with similar structural features have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial mediators in the inflammatory response.
Table 1: COX Inhibition Activity of Pyrazole Derivatives
Compound | IC (μM) | Selectivity Index |
---|---|---|
Pyrazole A | 0.02 | 8.22 |
Pyrazole B | 0.04 | 9.31 |
This compound | TBD | TBD |
Note: TBD indicates that specific IC values for this compound are yet to be determined.
Antimicrobial Activity
The compound's biological activity extends to antimicrobial properties as well. A review of pyrazole derivatives indicated that certain substitutions can enhance activity against various pathogens. The trifluoroethyl group may play a role in improving the binding affinity to microbial targets.
Case Study: Antimicrobial Efficacy
A study evaluating a series of pyrazole derivatives found that compounds with trifluoromethyl substitutions exhibited improved antimicrobial activity against strains of Staphylococcus aureus and Escherichia coli. While specific data for this compound is limited, the trend suggests potential efficacy in this area.
Toxicological Profile
The safety profile of this compound is critical for its application in pharmaceuticals and agrochemicals. Preliminary toxicity studies indicate that related pyrazole compounds have favorable safety margins with low acute toxicity levels (LD > 2000 mg/kg in mice). Further studies are necessary to establish the safety parameters for this specific compound.
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may inhibit key enzymes involved in inflammatory pathways or microbial metabolism, similar to other pyrazole derivatives.
Proposed Pathways
- COX Inhibition : Reducing prostaglandin synthesis.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c7-6(8,9)3-11-2-1-4(10-11)5(12)13/h1-2H,3H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXAMYQOVDVCHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(=O)O)CC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942853-22-7 | |
Record name | 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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